N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzodioxole moiety, a [1,2,4]triazolo[4,3-b]pyridazine core, and a sulfanylacetamide chain. Its structure combines electron-rich aromatic systems (benzodioxole and 4-ethylphenyl groups) with a triazolopyridazine scaffold, which is known for diverse bioactivities, including kinase inhibition and antimicrobial properties . The sulfanyl group enhances molecular interactions via hydrogen bonding and hydrophobic effects, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-2-15-3-6-17(7-4-15)18-8-10-21-25-26-23(28(21)27-18)32-13-22(29)24-12-16-5-9-19-20(11-16)31-14-30-19/h3-11H,2,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRGSGBYNONUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Triazolopyridazine Ring: This ring can be formed by the reaction of 4-ethylphenylhydrazine with a suitable pyridazine derivative under reflux conditions.
Coupling Reaction: The benzodioxole and triazolopyridazine intermediates are coupled using a suitable linker, such as a halogenated acetamide, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other triazolopyridazine and sulfanylacetamide derivatives. Key comparisons include:
Key Observations :
- Substituent Position : The 4-ethylphenyl group in the target compound improves lipophilicity compared to the 4-ethoxyphenyl or pyridinyl groups in analogues . This enhances membrane permeability but may reduce water solubility.
- Bioactivity Modulation : Pyridinyl substituents (e.g., in ) introduce hydrogen-bonding sites for target binding, whereas benzodioxole in the target compound may confer metabolic stability due to reduced oxidative degradation .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
The compound features a unique structure that combines a benzodioxole moiety with a triazolopyridazine ring and a sulfanyl group. Its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. The synthesis typically involves multiple steps including cyclization and nucleophilic substitution reactions to form the desired product .
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
Pharmacological Effects:
Research indicates that this compound exhibits:
- Neuroprotective Properties:
- Anti-inflammatory Effects:
- Antioxidant Activity:
Case Studies
Several studies have investigated the effects of this compound in various biological systems:
- Neuroprotection in Animal Models:
- In Vitro Studies on Glutamate-Induced Toxicity:
Data Table
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The compound’s synthesis typically involves multi-step reactions, including:
- Sulfanylation : Introducing the sulfanyl bridge via nucleophilic substitution using thiourea or NaSH under reflux conditions in polar solvents (e.g., DMF or ethanol) .
- Acetamide coupling : Amide bond formation between the benzodioxolylmethyl amine and activated carboxylic acid derivatives (e.g., using EDC/HOBt or DCC) .
- Triazolopyridazine core assembly : Cyclocondensation of hydrazine derivatives with dichloropyridazine intermediates under basic conditions (e.g., K₂CO₃) . Key considerations: Monitor reaction progress via TLC/HPLC, and optimize temperature (60–120°C) to prevent decomposition of sensitive intermediates .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm benzodioxole, triazolopyridazine, and acetamide moieties .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Confirm stoichiometry of C, H, N, and S .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (e.g., Z’-LYTE™) at 1–100 µM concentrations .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability : Pre-screen in PBS/DMSO and assess degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling optimize synthesis and predict biological targets?
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Gaussian 09) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs, focusing on the triazolopyridazine core’s interactions .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Compare results under identical conditions (e.g., cell line, incubation time, serum concentration) .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in potency .
- Orthogonal assays : Validate kinase inhibition using both fluorescence-based and radiometric assays (e.g., ³³P-ATP incorporation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
